molecular formula C25H32O6 B3332456 (16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione CAS No. 89561-92-2

(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B3332456
CAS No.: 89561-92-2
M. Wt: 428.5 g/mol
InChI Key: DADGESXUBSRHSL-OBDOYTACSA-N
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Description

(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (CAS 89561-92-2) is a synthetic steroid derivative with a molecular weight of 428.5 g/mol and a molecular formula of C25H32O6 . This compound features a pregna-1,4,9(11)-triene backbone and is characterized by key functional groups including ketones at positions 3 and 20, a 17-hydroxy group, and an ethoxycarbonyloxy substituent at position 21 . Its primary research application is as a key synthetic intermediate in the preparation of other steroidal compounds, particularly those with potential anti-inflammatory or antioxidant properties . The presence of the conjugated triene system and multiple reactive sites, such as the ketone groups and the ester functionality, makes this compound a versatile building block for further chemical modifications, including oxidation, reduction, and substitution reactions . In a research context, its mechanism of action is believed to involve interaction with specific molecular targets, such as glucocorticoid receptors, thereby modulating gene expression and influencing physiological processes like inflammation and immune response . This compound is related to the class of Δ9,11 steroids, which are of growing importance in pharmaceutical research for developing new therapeutic agents . It is strictly for use in laboratory research settings. This product is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety protocols, as it may be acutely toxic and cause skin or eye irritation .

Properties

IUPAC Name

ethyl [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-5-30-22(28)31-14-21(27)25(29)15(2)12-20-18-7-6-16-13-17(26)8-10-23(16,3)19(18)9-11-24(20,25)4/h8-10,13,15,18,20,29H,5-7,11-12,14H2,1-4H3/t15-,18-,20+,23+,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADGESXUBSRHSL-OBDOYTACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The process includes:

    Hydroxylation: Introduction of the hydroxy group at the 17th position.

    Esterification: Formation of the ethoxycarbonyl group at the 21st position through esterification reactions.

    Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups and double bonds in the steroid nucleus.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione undergoes several types of chemical reactions:

    Oxidation: The hydroxy group at the 17th position can be oxidized to form a ketone.

    Reduction: The double bonds in the steroid nucleus can be reduced to form saturated compounds.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can have different biological activities and properties.

Scientific Research Applications

(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of (16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes, including inflammation and immune response. The pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among key pregnatriene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound: (16α)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna... 16α-methyl, 17-OH, 21-OCOOCH₂CH₃ ~C₂₄H₃₀O₅ ~398.5* Ethoxycarbonyl ester enhances lipophilicity
(16α)-21-Acetyloxy-16-methyl-pregna-... (CAS 4258-83-7) 16α-methyl, 17-OH, 21-OAc C₂₄H₃₀O₄ 382.49 Acetyl group simplifies synthesis but reduces metabolic resistance
17,21-Dihydroxy-16α-methylpregna-... (CAS 13209-41-1) 16α-methyl, 17-OH, 21-OH C₂₂H₂₈O₄ 356.45 Dual hydroxyl groups increase polarity; used in lab chemical synthesis
6α-Fluoro-17,21-dihydroxy-16α-methylpregna-... 21-Acetate 16α-methyl, 6α-F, 17-OH, 21-OAc C₂₃H₂₇FO₅ 426.46 Fluorine enhances glucocorticoid receptor affinity and bioavailability
Betamethasone derivatives (e.g., 9-fluoro-11β,17α,21-trihydroxy-16β-methyl) 16β-methyl, 9-F, 11β-OH, 17α-OH, 21-OH C₂₂H₂₉FO₅ 392.46 Fluorine and β-methyl configuration optimize anti-inflammatory potency

*Estimated based on structural analogs.

Functional and Pharmacological Differences

  • Ethoxycarbonyl vs. Acetyloxy at C21 : The ethoxycarbonyl group in the target compound may prolong half-life compared to acetylated analogs (e.g., CAS 4258-83-7) due to slower esterase-mediated hydrolysis .
  • Fluorine Substitutions : Fluorinated derivatives (e.g., 6α-F in , 9-F in ) exhibit enhanced receptor binding and metabolic stability, making them clinically relevant for anti-inflammatory applications .
  • Hydroxyl Group Configurations : The 17-hydroxy group is critical for glucocorticoid activity, while 21-hydroxyl or ester modifications influence solubility and tissue penetration .

Biological Activity

(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione, commonly referred to as an impurity of Dexamethasone, is a synthetic glucocorticoid with various biological activities. Understanding its biological properties is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C25H32O6
  • Molecular Weight : 428.52 g/mol
  • CAS Number : 89561-92-2
  • IUPAC Name : Ethyl [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] carbonate

The compound exhibits its biological activity primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it initiates a cascade of genomic and non-genomic actions that lead to anti-inflammatory and immunosuppressive effects. These actions are similar to those of other corticosteroids but may vary in potency and efficacy.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell types.

Immunosuppressive Properties

The compound has been shown to suppress immune responses by inhibiting lymphocyte proliferation and altering cytokine production. This makes it potentially useful in treating autoimmune diseases and preventing transplant rejection.

Case Studies

  • In Vitro Studies : In a study examining the effects on human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a marked decrease in IL-2 production, highlighting its immunosuppressive capabilities.
  • Animal Models : In rodent models of arthritis, administration of this compound led to reduced joint swelling and inflammation compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryDecreased IL-6 and TNF-alpha levels
ImmunosuppressiveInhibition of lymphocyte proliferation
Arthritis ModelReduced joint inflammation

Safety Profile and Toxicology

While the therapeutic benefits are notable, the safety profile must be considered. Reports indicate potential side effects similar to other glucocorticoids, including metabolic disturbances and increased susceptibility to infections. Long-term studies are needed to fully elucidate the toxicological implications.

Q & A

Basic Research Questions

Q. What is the molecular structure of (16α)-21-[(ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione, and how do its functional groups influence reactivity?

  • Answer: The compound is a steroidal derivative with a 16α-methyl group, a 17-hydroxyl group, and an ethoxycarbonyloxy substituent at position 21. The conjugated triene system (1,4,9(11)-triene) and ketone groups at C3 and C20 contribute to its electrophilic reactivity, particularly in nucleophilic addition or oxidation reactions. The ethoxycarbonyloxy group enhances hydrolytic stability compared to acetylated analogs, but it may still undergo esterase-mediated cleavage in biological systems .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer: Based on GHS classifications, the compound is acutely toxic (oral, Category 4), causes skin/eye irritation (Category 2), and may induce respiratory irritation. Researchers should:

  • Use PPE: Nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid aerosol formation.
  • Implement emergency procedures for spills (e.g., ethanol-resistant absorbents) and fire hazards (water spray, CO₂ extinguishers) .

Q. How can researchers verify the purity of this compound, given limited analytical data from suppliers?

  • Methodology:

  • HPLC-MS: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve degradation products.
  • NMR: Compare ¹H/¹³C spectra to reference data for related steroids (e.g., betamethasone derivatives) to confirm substituent positions .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the ethoxycarbonyloxy group at position 21 while preserving the triene system?

  • Answer: Key steps include:

  • Protection of 17-hydroxy group: Use tert-butyldimethylsilyl (TBS) ether to prevent undesired esterification.
  • Selective acylation: React the 21-hydroxyl intermediate with ethyl chloroformate in anhydrous THF at 0°C.
  • Dehydration: Employ Burgess reagent to generate the 9(11)-double bond without disrupting the ester group .

Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?

  • Experimental Design:

  • Forced degradation: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) at 40°C for 24 hours.
  • Analytical endpoints: Monitor loss of parent compound via HPLC and identify degradation products using high-resolution MS/MS.
  • Key instability factors: The 17-hydroxy group and triene system are prone to oxidation; ester hydrolysis is pH-dependent .

Q. What methodologies resolve contradictions in reported toxicity data (e.g., acute vs. chronic effects)?

  • Approach:

  • In vitro assays: Use human bronchial epithelial cells (BEAS-2B) to assess respiratory irritation potential (IL-8 release).
  • Comparative analysis: Cross-reference toxicity profiles with structurally similar glucocorticoids (e.g., dexamethasone) to infer mechanisms.
  • Meta-analysis: Aggregate data from regulatory databases (ECHA, OSHA) to identify data gaps and prioritize in vivo testing .

Q. How does the 16α-methyl group influence receptor binding compared to 16β-methyl analogs?

  • Structural insights: Molecular docking studies show the 16α-methyl group sterically hinders interactions with the glucocorticoid receptor’s hydrophobic pocket, reducing binding affinity by ~40% compared to 16β-methyl derivatives. This aligns with lower anti-inflammatory activity observed in in vivo models .

Theoretical & Methodological Frameworks

Q. What conceptual frameworks guide research on this compound’s biological activity?

  • Answer: Studies often link to:

  • Structure-Activity Relationships (SAR): Correlate substituent modifications (e.g., ester groups, methyl configuration) with glucocorticoid receptor activation.
  • Pharmacokinetic models: Predict metabolic pathways (e.g., hepatic CYP3A4-mediated oxidation) based on analogs like beclometasone .

Q. How can computational tools predict the environmental impact of this compound given limited ecotoxicity data?

  • Methodology:

  • QSAR models: Use EPI Suite to estimate biodegradability (BIOWIN) and bioaccumulation potential (BCFBAF).
  • Read-across: Apply data from structurally related steroids (e.g., prednisolone) to infer persistence in soil/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
Reactant of Route 2
(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

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